Sorafenib-glucosamine
Description
Glucosamine, a naturally occurring amino sugar, is a fundamental component of glycosaminoglycans (GAGs) and proteoglycans in cartilage. It exists in several pharmaceutical forms, including glucosamine sulfate, glucosamine hydrochloride, and N-acetylglucosamine, each differing in bioavailability, stability, and clinical applications . These compounds are widely used in managing osteoarthritis due to their purported chondroprotective and anti-inflammatory effects.
Properties
Molecular Formula |
C26H24ClF3N4O8 |
|---|---|
Molecular Weight |
612.94 |
IUPAC Name |
4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
InChI |
InChI=1S/C26H24ClF3N4O8/c27-17-6-3-13(9-16(17)26(28,29)30)33-25(40)32-12-1-4-14(5-2-12)41-15-7-8-31-18(10-15)23(38)34-20-22(37)21(36)19(11-35)42-24(20)39/h1-10,19-22,24,35-37,39H,11H2,(H,34,38)(H2,32,33,40)/t19-,20-,21-,22-,24-/m1/s1 |
InChI Key |
AZQZZRFAWFUQPA-DXHZJSNDSA-N |
SMILES |
O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sorafenibglucosamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Pharmaceutical Properties
- Glucosamine sulfate : Often stabilized with sodium or potassium chloride, it is the most studied form. Its sulfate group is critical for cartilage matrix synthesis .
- Glucosamine hydrochloride: Lacks sulfate but is highly concentrated.
- N-acetylglucosamine : A derivative involved in hyaluronic acid synthesis, with emerging roles in immune modulation .
Pharmacokinetics
Glucosamine is absorbed orally with a bioavailability of ~20–35% .
Comparison with Similar Compounds
Chemical Structure and Formulations
| Compound | Key Features | Stability Concerns |
|---|---|---|
| Glucosamine sulfate | Sulfate moiety enhances cartilage synthesis; often complexed with NaCl/KCl | Degrades under high humidity/temperature |
| Glucosamine hydrochloride | Higher purity, no sulfate; requires co-administration with sulfate sources | Less studied in long-term trials |
| N-acetylglucosamine | Acetylated form; preclinical evidence for immune benefits | Limited human data for osteoarthritis |
Table 1: Structural and stability comparisons of glucosamine derivatives .
Pharmacokinetic Profiles
- Absorption : Glucosamine sulfate reaches peak plasma concentrations in 3–4 hours, while hydrochloride forms may absorb faster but lack sulfate-dependent efficacy .
- Distribution: Both sulfate and hydrochloride forms distribute preferentially to articular cartilage, though sulfate’s role in synovial fluid sulfation is unique .
Clinical Efficacy in Osteoarthritis
Table 2: Clinical trial outcomes of glucosamine and combinations .
Pharmaceutical Quality and Analytical Findings
- Label Accuracy: Nuclear magnetic resonance (NMR) analyses revealed discrepancies in sulfation levels, with some products containing non-sulfated glucosamine despite claims .
- Contaminants : Shark-derived chondroitin sulfate in combination products often contains keratan sulfate, altering bioavailability .
- Dosage Consistency : HPLC studies show variability in glucosamine content across commercial supplements, ranging from 75–120% of labeled amounts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
